molecular formula C10H11BrO2S B13138569 Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-

Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-

Cat. No.: B13138569
M. Wt: 275.16 g/mol
InChI Key: RLBNHSIINQDOEY-UHFFFAOYSA-N
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Description

Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- is an organic compound that features a benzene ring substituted with a bromomethyl group, an ethenyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the bromomethyl group through bromination using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The ethenyl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and aluminum chloride (AlCl₃) as a catalyst. The methylsulfonyl group is often introduced through sulfonation using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction Reactions: The compound can undergo reduction reactions to convert the ethenyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by hydroxyl, cyano, or other functional groups.

    Oxidation: Products include epoxides or diols.

    Reduction: The major product is the ethyl-substituted benzene derivative.

Scientific Research Applications

Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethenyl group can participate in addition reactions, while the methylsulfonyl group can enhance the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-
  • Benzene,1-[1-(chloromethyl)ethenyl]-3-(methylsulfonyl)-
  • Benzene,1-[1-(bromomethyl)ethenyl]-3-(ethylsulfonyl)-

Uniqueness

Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- or ethyl-substituted analogs. The combination of the bromomethyl and methylsulfonyl groups provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

1-(3-bromoprop-1-en-2-yl)-3-methylsulfonylbenzene

InChI

InChI=1S/C10H11BrO2S/c1-8(7-11)9-4-3-5-10(6-9)14(2,12)13/h3-6H,1,7H2,2H3

InChI Key

RLBNHSIINQDOEY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=C)CBr

Origin of Product

United States

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